Acetochloro-beta-D-glucose
Description
Significance in Carbohydrate Chemistry and Organic Synthesis
The primary significance of acetochloro-beta-D-glucose in carbohydrate chemistry and organic synthesis lies in its role as a glycosyl donor. cymitquimica.comscholaris.ca Glycosylation, the reaction that forms glycosidic bonds, is a fundamental process for synthesizing oligosaccharides and other glycosides, which are crucial for numerous biological, medicinal, and pharmacological studies. scholaris.caethernet.edu.et this compound, as a glycosyl halide, serves as a key intermediate in these synthetic pathways. scholaris.ca
The presence of the chloro group at the anomeric center makes it a reactive site for nucleophilic substitution. smolecule.comcymitquimica.com This reactivity allows for the formation of O-glycosidic linkages, which are the most abundant and important types of glycosidic bonds found in nature. scholaris.ca Historically, acetochloro and acetobromo sugars were the first generation of glycosyl donors used for the controlled synthesis of oligosaccharides. scholaris.carsc.org The acetyl groups in the molecule not only serve as protecting groups to prevent unwanted reactions at the hydroxyl positions but also influence the compound's reactivity and solubility, making it an effective intermediate. cymitquimica.comscholaris.ca It is utilized as a building block for the construction of more complex carbohydrate structures. cymitquimica.com
Contextualization within Halogenated Glucose Derivatives
This compound belongs to the class of halogenated glucose derivatives, specifically the glycosyl halides. scholaris.carsc.org Glycosyl halides, first introduced by Koenigs and Knorr, are compounds where a halogen atom is attached to the anomeric carbon of a carbohydrate. scholaris.ca These compounds are pivotal glycosylating agents in synthetic carbohydrate chemistry. scholaris.ca Among the glycosyl halides, the chloro and bromo derivatives are the most commonly used. scholaris.ca
The reactivity of these halides is central to their function. The halogen acts as a leaving group, which can be displaced by a nucleophile, such as a hydroxyl group from another sugar (a glycosyl acceptor), to form a glycosidic bond. scholaris.ca The stability of glycosyl halides can be influenced by the nature of the protecting groups on the sugar ring; electron-withdrawing groups, like the acetyl groups in this compound, contribute to their relative stability, allowing them to be stored for extended periods under appropriate conditions. rsc.org While glucosyl bromides are often more reactive, their lower stability and tendency for spontaneous decomposition can make the corresponding chlorides, like this compound, a more practical choice in certain synthetic applications. nih.gov The development of various glycosyl donors has expanded the toolbox of carbohydrate chemists, but the foundational role of halogenated derivatives like this compound remains significant. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4451-36-9 cymitquimica.comchemical-suppliers.eu |
| Molecular Formula | C₁₄H₁₉ClO₉ cymitquimica.comchemical-suppliers.eu |
| Molecular Weight | 366.75 g/mol cymitquimica.com |
| Appearance | White to off-white crystalline solid cymitquimica.com |
| Solubility | Soluble in polar solvents (e.g., water, alcohol) cymitquimica.com |
Table 2: Synonyms for this compound
| Synonym |
| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride chemical-suppliers.eu |
| (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-chloro-tetrahydro-2H-pyran-3,4,5-triyl triacetate chemical-suppliers.eu |
| beta-D-Glucopyranosyl chloride, 2,3,4,6-tetraacetate cymitquimica.com |
| Tetra-O-acetyl-b-D-glucosyl chloride chemical-suppliers.eu |
| Acetochloro-β-d-glucose chemical-suppliers.eu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449861 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4451-36-9 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4451-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions at the Anomeric Center
Nucleophilic substitution is the hallmark reaction of Acetochloro-beta-D-glucose, providing a pathway to form glycosidic bonds. These reactions are typically promoted by a Lewis acid or a heavy metal salt, and their mechanism can range along a continuum from a bimolecular Sɴ2-like process to a unimolecular Sɴ1-like process. acs.orgnih.govnih.gov The precise mechanism is influenced by the reaction conditions, the nucleophilicity of the acceptor molecule, and the inherent properties of the glycosyl donor itself. rsc.org
The chloro group at the anomeric position functions as an effective leaving group, a critical feature for the reactivity of this compound as a glycosyl donor. The effectiveness of a leaving group is inversely related to its basicity; good leaving groups are weak bases. masterorganicchemistry.comlibretexts.org The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a stable species upon departure and thus a good leaving group. thestudentroom.co.uk Among the common halides used in glycosyl donors, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.orgnih.gov
While the chloro group can depart unassisted, its departure is typically facilitated by a promoter, such as a Lewis acid or a silver(I) salt. nih.gov The promoter coordinates to the chlorine atom, weakening the anomeric carbon-chlorine bond and making it more susceptible to cleavage. nih.gov This activation lowers the energy barrier for the substitution reaction, whether it proceeds through a concerted displacement or via a cationic intermediate. nih.gov
| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Leaving Group Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Very Good |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| F⁻ (Fluoride) | HF | 3.2 | Poor |
The four acetyl groups in this compound are not merely passive spectators; they profoundly influence the molecule's chemical properties.
Reactivity: The acetyl groups are electron-withdrawing, which reduces the electron density throughout the pyranose ring. This electronic effect destabilizes the development of positive charge at the anomeric center during the departure of the leaving group. wikipedia.orgdatapdf.comresearchgate.net This phenomenon is known as the "disarming effect," which renders the glycosyl donor less reactive compared to analogues with electron-donating protecting groups (like benzyl (B1604629) ethers). wikipedia.orgresearchgate.net
Furthermore, the acetyl group at the C-2 position can actively participate in the reaction mechanism. This is known as neighboring group participation . beilstein-journals.orgnih.gov Upon departure of the chloride, the carbonyl oxygen of the C-2 acetyl group can attack the anomeric center, forming a cyclic dioxolenium ion intermediate. nih.govresearchgate.net This intermediate effectively blocks the α-face of the pyranose ring, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face. researchgate.net The subsequent attack results in the stereospecific formation of a 1,2-trans-glycosidic bond. beilstein-journals.orgnih.gov
Solubility: The nonpolar nature of the acetyl groups significantly enhances the solubility of the otherwise highly polar glucose molecule in common organic solvents used for glycosylation reactions, such as dichloromethane (B109758), chloroform, and acetonitrile. This increased solubility is essential for achieving homogeneous reaction conditions.
| Property | Influence of Acetyl Groups | Mechanism/Reason |
|---|---|---|
| Reactivity | Decreased (Disarming Effect) | Electron-withdrawing nature destabilizes the oxocarbenium ion intermediate. |
| Stereoselectivity | Promotes 1,2-trans products | Neighboring group participation of the C-2 acetyl group forms a dioxolenium ion, directing nucleophilic attack. |
| Solubility | Increased in organic solvents | Masks polar hydroxyl groups, increasing overall lipophilicity. |
Anomerization Processes of this compound
This compound can undergo anomerization to its more thermodynamically stable α-anomer. This process is of significant practical importance, as the stereochemistry of the glycosyl donor can influence the outcome of the glycosylation reaction. nih.gov It is often observed that the rate of glycosylation must be greater than the rate of anomerization to achieve specific stereochemical outcomes. nih.gov
The conversion of the β-anomer to the α-anomer can occur through different pathways depending on the conditions. One proposed mechanism involves a nucleophilic attack (Sɴ2) by a chloride ion at the anomeric center, leading to an inversion of configuration. cdnsciencepub.com
Alternatively, the anomerization can proceed through the formation of an oxocarbenium ion intermediate, particularly in the presence of Lewis acids or polar solvents. The C-Cl bond of the β-anomer cleaves to form a planar oxocarbenium ion and a chloride ion. This ion pair can then recombine, with the chloride ion attacking from either the α or β face. Attack from the α-face yields the α-anomer. acs.orgresearchgate.net Because the α-anomer is thermodynamically more stable, it accumulates over time, shifting the equilibrium.
The primary factor governing the relative stability of the anomers is the anomeric effect . wikipedia.org This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation (as in the α-anomer) over an equatorial one (as in the β-anomer). The effect is rationalized as a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the axial C-Cl bond. wikipedia.org For glycosyl chlorides, the anomeric effect provides a stabilization of approximately 2 kcal/mole for the α-anomer. cdnsciencepub.com
Several factors can influence the rate of the β-to-α conversion:
Solvent: The rate of anomerization can be suppressed by the choice of a suitable solvent. nih.gov
Catalysts: The presence of chloride ions or Lewis acids can accelerate the anomerization process. cdnsciencepub.com
Temperature: Higher temperatures generally increase the rate of equilibration. acs.org
Concentration: In some systems, the concentration of reactants can influence the stereochemical outcome by affecting the relative rates of glycosylation versus anomerization. nih.gov
Formation and Reactivity of Oxacarbenium Ions as Intermediates
The formation of a glycosyl oxocarbenium ion is a central feature in many glycosylation reactions, particularly those proceeding under Sɴ1-like conditions. nih.govwikipedia.orgcazypedia.org This transient species is a resonance-stabilized cation where the positive charge is delocalized between the anomeric carbon (C-1) and the ring oxygen (O-5). wikipedia.orgyoutube.com
Upon activation by a promoter, the C-Cl bond in this compound undergoes heterolytic cleavage, releasing the chloride ion and forming the oxocarbenium ion. wiley-vch.denih.gov This intermediate is planar at the anomeric center (C-5, O-5, C-1, and C-2 lie in a plane) and typically adopts a half-chair conformation (e.g., ⁴H₃ or ³H₄). nih.govcazypedia.org
The oxocarbenium ion is a potent electrophile that is rapidly attacked by a nucleophile (the glycosyl acceptor). nih.gov The nucleophile can approach from either the α or β face of the planar system. acs.orgnih.gov
Attack from the α-face leads to the formation of an α-glycoside.
Attack from the β-face leads to the formation of a β-glycoside.
The stereochemical outcome of the reaction is not random and depends on several factors. In the absence of neighboring group participation, the facial selectivity is influenced by the conformational preferences of the oxocarbenium ion and the trajectory of the nucleophilic attack. nih.govwiley-vch.denih.gov The reaction of a glycosyl donor is best described as existing on a mechanistic continuum between the Sɴ1 (involving a discrete oxocarbenium ion) and Sɴ2 (involving backside attack on the donor or a covalent intermediate) pathways. acs.orgnih.govacs.org Weakly nucleophilic acceptors tend to favor Sɴ1-like pathways, where the stereoselectivity is governed by the properties of the oxocarbenium ion intermediate. rsc.org
| Compound Name |
|---|
| This compound |
| Glucose |
| Benzyl ether |
Applications in Advanced Carbohydrate Synthesis
Glycosylation Reactions Utilizing Acetochloro-beta-D-glucose as a Glycosyl Donor
The primary application of this compound is as a glycosyl donor, a molecule that provides the sugar moiety in a glycosylation reaction. The presence of the chloro group at the anomeric center (C-1) makes it a suitable leaving group, facilitating nucleophilic attack by a glycosyl acceptor (an alcohol, for instance) to form a new glycosidic linkage.
The Koenigs-Knorr reaction, first reported in 1901, is a classic and widely employed method for glycosidic bond formation that traditionally utilizes glycosyl halides, such as this compound, as donors. wikipedia.orgmdpi.com In its original form, the reaction involves treating the glycosyl halide with an alcohol in the presence of a promoter, typically a silver salt like silver carbonate. wikipedia.orglibretexts.org This method has been a cornerstone in the synthesis of O-glycosides. slideshare.net
Over the decades, numerous variations and modifications to the Koenigs-Knorr reaction have been developed to improve yields, stereoselectivity, and substrate scope. slideshare.netnih.gov These modifications often involve the use of different promoters, solvents, and reaction conditions to fine-tune the reactivity of the glycosyl donor and acceptor. slideshare.net The reaction is particularly effective for preparing beta-glycosides of glucose. libretexts.org
The mechanism of the Koenigs-Knorr reaction is thought to proceed through an SN1 or SN2 pathway, often influenced by the reaction conditions and the nature of the reactants. acs.org In many cases, particularly with a participating group at the C-2 position (like the acetyl group in this compound), the reaction proceeds via an oxocarbenium ion intermediate that is stabilized by the neighboring group, leading to the formation of a 1,2-trans glycosidic linkage. wikipedia.org
The success of the Koenigs-Knorr glycosylation heavily relies on the choice of promoter, which activates the glycosyl donor by facilitating the departure of the halide leaving group. mdpi.com Silver salts are the most traditional and widely used promoters. Silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O) are common choices that act as both a promoter and an acid scavenger. slideshare.netnih.govnih.gov Other silver salts, such as silver triflate (AgOTf), have also been employed to enhance the reaction rate. wikipedia.orgslideshare.net
The role of the silver ion is to coordinate with the halogen atom, weakening the anomeric carbon-halogen bond and promoting the formation of a reactive oxocarbenium ion intermediate. nih.gov This acceleration of the reaction is a key feature of the Koenigs-Knorr method. nih.gov
Beyond silver salts, a diverse range of other metal salts and Lewis acids have been explored as promoters to improve the efficiency and applicability of glycosylation reactions. These include salts of mercury, cadmium, tin, zinc, and indium. nih.gov More recently, zirconium tetrachloride (ZrCl₄) has been shown to be an effective catalyst for certain glycosylation reactions, such as the Ferrier glycosylation, showcasing the ongoing efforts to develop more efficient and environmentally friendly catalytic systems. researchgate.netrsc.org The use of catalytic amounts of additives like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with traditional promoters like silver oxide can dramatically accelerate the reaction, often leading to nearly quantitative yields in a very short time. nih.gov
Table 1: Common Promoters Used in Glycosylation with this compound
| Promoter/Catalyst | Class | Function |
|---|---|---|
| Silver Carbonate (Ag₂CO₃) | Silver Salt | Activates glycosyl halide, acts as acid scavenger slideshare.netnih.gov |
| Silver Oxide (Ag₂O) | Silver Salt | Activates glycosyl halide, often used with catalytic acid additives slideshare.netnih.gov |
| Silver Triflate (AgOTf) | Silver Salt | Highly reactive promoter wikipedia.orgslideshare.net |
| Zirconium Tetrachloride (ZrCl₄) | Lewis Acid | Catalyst for glycosylation reactions researchgate.netrsc.org |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis Acid | Co-catalyst to accelerate reaction rates nih.gov |
A significant challenge in carbohydrate synthesis is controlling the stereochemistry at the anomeric center to selectively form either an α- or β-glycosidic linkage. nih.gov The stereochemical outcome of a glycosylation reaction using this compound is influenced by several factors, including the nature of the protecting groups, the solvent, the promoter, and the reaction temperature. wikipedia.orgnih.gov
The acetyl protecting group at the C-2 position of this compound plays a crucial role in directing the stereochemical outcome through "neighboring group participation". wikipedia.org The C-2 acetyl group can attack the anomeric center from the backside as the chloride departs, forming a cyclic dioxolenium ion intermediate. acs.org Subsequent nucleophilic attack by the glycosyl acceptor on this intermediate occurs from the opposite face (SN2-like), resulting in the exclusive formation of the 1,2-trans product, which in the case of glucose is the β-glycoside. wikipedia.orglibretexts.org This is a powerful strategy for achieving high β-selectivity. researchgate.net
Achieving α-glycosides (the 1,2-cis product) is often more challenging when a participating group is present at C-2. Strategies to achieve α-selectivity often involve the use of non-participating protecting groups (like benzyl (B1604629) ethers) at C-2, specific solvent effects, or particular promoter systems that favor an SN1-like mechanism or anomerization of the glycosyl donor. wikipedia.org For instance, it has been noted that the rate of glycosylation versus the rate of anomerization of the β-chloride to the α-chloride can influence the stereochemical outcome. nih.gov
Role in Oligosaccharide Assembly and Glycoconjugate Synthesis
This compound is a valuable building block for the synthesis of more complex carbohydrates like oligosaccharides and glycoconjugates. wikipedia.orgnih.govcolab.ws Oligosaccharide synthesis involves the sequential coupling of monosaccharide units. colab.ws In this context, this compound can serve as a glycosyl donor to be coupled with a suitably protected monosaccharide acceptor that has a free hydroxyl group. wikipedia.org The resulting disaccharide can then be further elaborated.
The synthesis of glycoconjugates, which are molecules where a carbohydrate is linked to another type of molecule like a protein or a lipid, also heavily relies on effective glycosylation methods. nih.govnih.gov this compound can be used to install the initial glucose unit onto an aglycone, which could be an amino acid, a peptide, or a lipid derivative. The predictable β-selectivity afforded by the neighboring group participation of the C-2 acetyl group is particularly advantageous in the synthesis of many biologically relevant glycoconjugates where the β-linkage is required. researchgate.net
Precursor for Complex Sugar Derivatives and Building Blocks
Beyond its direct use in glycosylation reactions, this compound serves as a versatile precursor for the synthesis of a wide array of other sugar derivatives and more complex building blocks. wikipedia.orgcolab.wsresearchgate.net The anomeric chloride can be displaced by various nucleophiles to introduce other functionalities at the C-1 position.
For instance, it can be converted into other glycosyl donors, such as glycosyl fluorides or thioglycosides, which may offer different reactivity profiles or compatibility with specific reaction conditions. wikipedia.org The acetyl protecting groups can be selectively removed and replaced with other protecting groups, allowing for the synthesis of differentially protected monosaccharide building blocks. researchgate.netnih.gov These building blocks, with specific hydroxyl groups available for reaction, are crucial for the efficient and controlled synthesis of complex oligosaccharides and glycans. colab.wsnih.gov The ability to manipulate the protecting groups on the glucose scaffold, starting from readily available this compound, provides chemists with the flexibility needed to construct intricate carbohydrate architectures. researchgate.netgeorganics.sk
Derivatization and Functionalization Strategies of Acetochloro Beta D Glucose
Regioselective Functionalization Approaches
Regioselective functionalization refers to the chemical modification of a specific hydroxyl group in the glucose molecule, which contains multiple such groups of similar reactivity. In the context of acetochloro-beta-D-glucose, this typically involves a two-stage process: first, the reaction at the anomeric C-1 position, followed by selective deprotection and functionalization of one of the C-2, C-3, C-4, or C-6 positions.
The hydroxyl groups of a glucose derivative possess different reactivities; the primary hydroxyl at the C-6 position is generally more nucleophilic and less sterically hindered than the secondary hydroxyls at C-2, C-3, and C-4. ntnu.no This inherent difference can be exploited for regioselective reactions. For instance, after converting this compound to a more stable glycoside, carefully controlled hydrolysis can selectively remove the acetyl group at the C-6 position, making it available for further modification.
Furthermore, advanced catalytic methods can achieve high regioselectivity even among the secondary hydroxyl groups. Organocatalysts have been developed for the chemo- and regioselective acylation of carbohydrates, preferentially targeting the C-4 hydroxyl group with high selectivity. researchgate.net This approach avoids the multiple protection and deprotection steps of traditional methods. researchgate.net While these methods are often demonstrated on alkyl glycosides, the principles are directly applicable to derivatives prepared from this compound. The strategic placement of functional groups can significantly influence the molecule's physical and biological properties. ntnu.no
Table 1: Reactivity of Hydroxyl Positions for Regioselective Functionalization
| Position | Type | General Reactivity | Common Selective Reactions |
| C-1 | Anomeric | Highly reactive (as chloride) | Nucleophilic substitution (Glycosylation) |
| C-6 | Primary | High | Silylation, Tritylation, Esterification |
| C-4 | Secondary | Moderate | Catalytic Acylation |
| C-2 | Secondary | Lower | Often involved in neighboring group participation |
| C-3 | Secondary | Lower | Target for specialized protecting group strategies |
Introduction of Diverse Functional Groups for Synthetic Utility
The primary synthetic utility of this compound is as a glycosyl donor. The anomeric chlorine is a good leaving group, facilitating nucleophilic substitution reactions to form glycosidic bonds. This reaction, famously known as the Koenigs-Knorr reaction, allows for the introduction of a wide variety of functional groups at the C-1 position. researchgate.netlibretexts.org
The reaction involves treating the glycosyl halide with an alcohol (or other nucleophile) in the presence of a promoter, historically salts of heavy metals like silver or mercury. researchgate.net The acetate (B1210297) protecting group at C-2 plays a crucial role in this process. It provides "neighboring group participation," where the carbonyl oxygen of the C-2 acetate attacks the anomeric carbon as the chloride leaves. This forms a cyclic oxonium ion intermediate, which blocks one face of the molecule. The incoming nucleophile can then only attack from the opposite face, resulting in the stereoselective formation of a 1,2-trans glycosidic bond (a β-glycoside in the case of glucose). libretexts.orgnih.govnih.gov
This methodology enables the synthesis of a vast range of O-glycosides by using different alcohols, including simple alkanols, complex polyols, phenols, and even other monosaccharides to form disaccharides. masterorganicchemistry.com Beyond O-glycosides, other nucleophiles can be employed to introduce different functionalities, expanding the synthetic potential of this intermediate.
Table 2: Examples of Functional Group Introduction via Koenigs-Knorr Type Reactions
| Nucleophile (R-NuH) | Promoter | Product Type | Resulting Linkage |
| Methanol (CH₃OH) | Silver Carbonate | O-Glycoside | β-O-Glucoside |
| Phenol (C₆H₅OH) | Silver Oxide | O-Glycoside | Phenyl β-O-Glucoside |
| Thiophenol (C₆H₅SH) | Mild Base | S-Glycoside (Thioglycoside) | Phenyl β-S-Glucoside |
| Another Sugar's OH | Silver Triflate | Disaccharide | β-Glycosidic Bond |
| Azide (B81097) (e.g., NaN₃) | Phase Transfer Catalyst | Glycosyl Azide | β-Azido Linkage |
Preparation of Glycosyl Thio-derivatives and Other Reactive Intermediates
Among the most important derivatives of this compound are glycosyl thio-derivatives, or thioglycosides. These compounds are highly valued in modern carbohydrate synthesis because they are stable enough to be purified and handled easily, yet can be selectively "activated" under specific conditions to act as glycosyl donors themselves. nih.govumsl.edu
The synthesis of thioglycosides from this compound can be achieved by reacting it with a thiol (R-SH) in the presence of a base. This reaction proceeds via a nucleophilic substitution at the anomeric carbon, replacing the chlorine atom with the sulfur-containing group. umsl.edu A variety of thiols, such as ethanethiol, thiophenol, or p-thiocresol, can be used to generate the corresponding ethylthio-, phenylthio-, or tolylthio-glycosides. rsc.org
These thioglycosides serve as versatile reactive intermediates. They are stable to many reaction conditions used for manipulating protecting groups elsewhere in the molecule but can be activated for glycosylation using various promoters, including thiophilic reagents like N-iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). umsl.edu This "armed-disarmed" strategy, where the reactivity of thioglycoside donors can be tuned by the choice of protecting groups, allows for the controlled, sequential synthesis of complex oligosaccharides. nih.gov
Besides thioglycosides, this compound can be converted into other reactive intermediates. For example, reaction with azide sources can produce glycosyl azides, which are precursors to amino sugars or can be used in click chemistry.
Table 3: Synthesis of Thioglycoside Intermediates
| Thiol Reagent | Base/Promoter | Product Name |
| Ethanethiol (EtSH) | Triflic Acid (TfOH) | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside |
| Thiophenol (PhSH) | Triflic Acid (TfOH) | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside rsc.org |
| p-Thiocresol (TolSH) | Triflic Acid (TfOH) | p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside rsc.org |
| 2-Thiazoline-2-thiol (HSTaz) | Triflic Acid (TfOH) | S-Thiazolinyl (STaz) 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside rsc.org |
Stereochemistry and Anomeric Control in Chemical Transformations
Anomeric Configuration Determination and Stability in Solution
The anomeric center (C-1) is a stereocenter created during the cyclization of a sugar from its open-chain form. creative-proteomics.com This results in two possible diastereomers, known as anomers, designated as α and β. creative-proteomics.com In the context of glucose, the β-anomer is characterized by the C-1 substituent being in an equatorial position in the more stable chair conformation, while in the α-anomer, it occupies an axial position. libretexts.org
The determination of the anomeric configuration in solution is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org One-dimensional ¹H-NMR spectroscopy provides key information through the chemical shift and coupling constants of the anomeric proton (H-1). creative-proteomics.com Typically, the anomeric proton signals appear in a distinct region of the spectrum, usually between 4.3 and 5.9 ppm. creative-proteomics.com The α-anomeric proton generally resonates at a lower field (further downfield) than the β-anomeric proton. magritek.com
The most definitive parameter for assignment is the vicinal coupling constant between the anomeric proton (H-1) and the proton on C-2 (H-2), denoted as J₁,₂. unimo.it
A large coupling constant (J₁,₂ ≈ 7–9 Hz) is indicative of a diaxial relationship between H-1 and H-2, which corresponds to the β-anomer . unimo.it
A small coupling constant (J₁,₂ ≈ 2–4 Hz) signifies an axial-equatorial relationship, which is characteristic of the α-anomer . unimo.it
| Anomer | H-1 Position | H-2 Position | H-1/H-2 Relationship | Typical J₁,₂ Coupling Constant (Hz) |
| α-Anomer | Axial | Equatorial | Axial-Equatorial | 2 - 4 |
| β-Anomer | Equatorial | Axial | Diaxial | 7 - 9 |
Table 1: Diagnostic ¹H-NMR Coupling Constants for Anomer Determination in Glucopyranose Derivatives.
In solution, anomers can interconvert through a process called mutarotation, eventually reaching an equilibrium. creative-proteomics.comresearchgate.net For D-glucose, the equilibrium mixture in water consists of approximately one-third α-D-glucopyranose and two-thirds β-D-glucopyranose, with a very small amount of the open-chain and furanose forms. researchgate.net The greater stability of the β-anomer is attributed to sterics; it can adopt a chair conformation where all bulky substituents are in the more favorable equatorial positions. libretexts.orgaklectures.com The α-anomer is destabilized by the axial orientation of the C-1 hydroxyl group, which leads to 1,3-diaxial interactions. youtube.com
However, this steric preference can be counteracted by a stereoelectronic phenomenon known as the anomeric effect . wikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the steric hindrance. wikipedia.orgscripps.edu This effect is explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1—substituent bond. youtube.comdypvp.edu.in This interaction is geometrically optimal when the substituent is axial. The stability of a given anomer is therefore a balance between steric effects and the anomeric effect. scripps.edu
Diastereoselective Synthesis of Acetochloro-beta-D-glucose Analogs
The synthesis of analogs of this compound, where the structure is modified to enhance stability or biological activity, relies heavily on diastereoselective reactions. Of particular interest are C-glycosides and S-glycosides, where the anomeric oxygen is replaced by a carbon or sulfur atom, respectively. researchgate.net These analogs are resistant to enzymatic hydrolysis, making them valuable as drug candidates and biochemical probes. researchgate.net
C-Glycoside Synthesis: The formation of a carbon-carbon bond at the anomeric center presents a significant synthetic challenge. Several strategies have been developed:
Glycosyl Radicals: Generating a glycosyl radical at the anomeric center allows for coupling with various carbon nucleophiles. nih.govrsc.org The stereoselectivity of these reactions can often be controlled, with an observed α-selectivity sometimes attributed to the kinetic anomeric effect. nih.gov
Ferrier Rearrangement: This reaction uses 1,2-unsaturated sugars (glycals) as precursors. A Lewis acid promotes the rearrangement and allows for the introduction of a carbon nucleophile at the anomeric position. thieme-connect.de The Ferrier rearrangement typically proceeds with high α-selectivity, as the nucleophile preferentially attacks the oxocarbenium ion intermediate from the α-face. thieme-connect.de
Metal-Catalyzed Cross-Coupling: Recent advances have enabled the use of transition-metal catalysis (e.g., nickel) to couple glycosyl precursors with carbon-based partners, providing a powerful route to C-glycosides. nih.gov
S-Glycoside Synthesis: S-glycosides are typically synthesized by the nucleophilic displacement of a leaving group at the anomeric center (such as the chloride in acetochloroglucose) with a thiol nucleophile. The stereochemical outcome can be controlled by the principles of glycosylation chemistry, such as the use of a C-2 participating group to direct the formation of the β-S-glycoside.
The development of these diastereoselective methods enables the synthesis of a wide array of analogs. For instance, methods for the stereocontrolled synthesis of D- and L-glycero-β-D-manno-heptopyranosides have been developed, demonstrating that complex analogs with multiple stereocenters can be accessed with high fidelity. nih.gov Similarly, versatile strategies for synthesizing β-Lactosylceramide analogs have been reported, showcasing the power of modern synthetic chemistry to build complex, biologically relevant molecules based on a carbohydrate scaffold. mdpi.com
| Analog Type | Key Synthetic Strategy | Typical Stereoselectivity | Notes |
| C-Glycosides | Ferrier Rearrangement (from glycals) | α-selective | Nucleophilic attack on an oxocarbenium ion intermediate. |
| Glycosyl Radical Coupling | Often α-selective | Attributed to the kinetic anomeric effect. | |
| Photoredox/Cross-Coupling | Can be β-selective for nucleosides | Method dependent; offers new routes to diverse structures. | |
| S-Glycosides | Nucleophilic Substitution (SN2) | Inversion (e.g., α-donor → β-product) | Depends on donor, nucleophile, and conditions. |
| Neighboring Group Participation | β-selective (from glucose donors) | Uses a C-2 participating group for 1,2-trans direction. | |
| Modified O-Glycosides | Koenigs-Knorr Reaction | Often β-selective | Classic method using heavy metal promoters. researchgate.net |
Table 3: Selected Methods for the Diastereoselective Synthesis of Glycoside Analogs.
Advanced Spectroscopic and Chromatographic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Anomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and indispensable tools for the unambiguous structural elucidation of carbohydrates. wikipedia.orgnih.gov For Acetochloro-beta-D-glucose, NMR is used to confirm the pyranose ring structure, the presence and location of the four acetyl groups, and, crucially, the stereochemistry at the anomeric center (C-1).
Both ¹H and ¹³C NMR spectroscopy provide detailed information. In ¹H NMR, the chemical shifts and spin-spin coupling constants of the ring protons are particularly informative. The anomeric proton (H-1) is highly diagnostic. Its chemical shift, typically in the 4.5-5.5 ppm range for carbohydrates, is influenced by the electronegativity of the attached chlorine atom. wikipedia.org
The key parameter for anomeric analysis is the coupling constant between the anomeric proton and the adjacent proton on C-2 (J1,2). For β-anomers in a standard ⁴C₁ chair conformation, H-1 and H-2 are in a trans-diaxial orientation, resulting in a large coupling constant, typically between 7 and 10 Hz. mdpi.com In contrast, the corresponding α-anomer would show a smaller J1,2 value (around 3-4 Hz) due to the axial-equatorial relationship between H-1 and H-2. The observation of a large J1,2 coupling constant provides definitive evidence for the β-configuration of this compound.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Structural Information Provided |
|---|---|---|---|---|
| H-1 (Anomeric) | ~5.0-5.5 | Doublet (d) | J1,2 = ~8-10 | Confirms β-anomeric configuration (trans-diaxial H-1, H-2). |
| H-2, H-3, H-4 | ~4.9-5.3 | Multiplet (m) | Varies | Confirms pyranose ring structure and axial positions. |
| H-5 | ~3.7-4.0 | Multiplet (m) | Varies | Ring proton adjacent to exocyclic CH₂ group. |
| H-6a, H-6b | ~4.1-4.3 | Multiplet (m) | Varies | Protons of the C-6 exocyclic methylene (B1212753) group. |
| -OCOCH₃ (4 groups) | ~2.0-2.2 | Singlet (s) | N/A | Confirms presence of four acetyl groups. |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to generate the intact molecular ion, allowing for accurate mass determination. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula (C₁₄H₁₉ClO₉).
Electron Ionization (EI) can also be used, which typically causes extensive fragmentation of the molecule. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information that corroborates the data from NMR. chemguide.co.uk For this compound, the fragmentation is predictable. The molecular ion peak [M]⁺• may be observed, followed by fragments resulting from the loss of the chlorine atom, sequential losses of acetyl groups (often as neutral ketene (B1206846) molecules, 42 Da), and cleavage of the pyranose ring, which generates characteristic oxonium ions. glycopedia.eu
| Fragment Description | Proposed Ion Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₁₄H₁₉ClO₉]⁺• | 366/368 (isotope pattern for Cl) |
| Loss of Chlorine | [C₁₄H₁₉O₉]⁺ | 331 |
| Loss of Acetoxyl Group | [C₁₂H₁₆ClO₇]⁺ | 307/309 |
| Primary Oxonium Ion | [C₁₂H₁₅O₇]⁺ | 271 |
| Fragment from Ring Cleavage | [C₆H₇O₄]⁺ | 143 |
| Acetylium Ion | [CH₃CO]⁺ | 43 |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, such as its α-anomer or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is the predominant method for purity analysis of non-volatile compounds like acetylated sugars. researchgate.net A typical HPLC setup for this compound would involve a normal-phase or reversed-phase column with a suitable mobile phase (e.g., hexane/ethyl acetate (B1210297) for normal-phase or acetonitrile/water for reversed-phase). Detection is commonly achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore. Chiral HPLC columns can be specifically employed to achieve baseline separation of the α and β anomers, allowing for the precise quantification of anomeric purity. nih.gov
Gas Chromatography (GC) can also be used for the analysis of acetylated sugars, which are significantly more volatile than their parent compounds. thermofisher.comajrsp.com The direct analysis of this compound by GC may be possible, or it could be derivatized further to enhance thermal stability. A mid-polarity capillary column is often effective for separating carbohydrate isomers. thermofisher.comnih.gov GC analysis is particularly sensitive and can be used to detect trace impurities.
| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Primary Application |
|---|---|---|---|---|
| HPLC | Chiral (e.g., polysaccharide-based) | Hexane/Isopropanol | RI, ELSD | Separation of α and β anomers. |
| HPLC | Reversed-Phase (C18) | Acetonitrile/Water | RI, ELSD | General purity assessment. |
| GC | Mid-polarity (e.g., 14% cyanopropylphenyl polysiloxane) | Helium or Hydrogen | Flame Ionization Detector (FID) | Separation of isomers, trace impurity analysis. |
Integration with Chemometrics for Data Analysis in Carbohydrate Research
When analyzing multiple batches or complex reaction mixtures involving this compound, large and complex datasets are often generated from spectroscopic and chromatographic analyses. Chemometrics provides mathematical and statistical methods to extract meaningful information from this chemical data. rsc.org
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for exploratory data analysis. tibco.com By applying PCA to a set of NMR spectra or chromatograms from different batches of this compound, it is possible to visualize trends, identify clusters, and detect outliers. researchgate.net This can help in quickly assessing batch-to-batch consistency or identifying samples that deviate from the standard profile due to impurities or degradation. metwarebio.com
Partial Least Squares (PLS) regression is a supervised technique used to model the relationship between two sets of variables. nih.gov For example, PLS can be used to build a quantitative model that correlates NMR spectral data with the concentration of a specific impurity (e.g., the α-anomer), as determined by a primary method like HPLC. medium.com Once validated, this model can be used for rapid, non-invasive prediction of purity from new NMR spectra, significantly streamlining quality control processes.
Computational and Theoretical Studies on Acetochloro Beta D Glucose Chemistry
Mechanistic Insights through Quantum Chemical Calculations and Molecular Dynamics
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanisms of glycosylation reactions involving acetochloro-beta-D-glucose. These calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of activation energies, providing a detailed picture of how glycosidic bonds are formed.
For instance, in glycosylation reactions, the nature of the solvent and the catalyst can significantly influence the stereochemical outcome. Quantum chemical calculations can model these environmental effects, helping to rationalize why certain conditions favor the formation of α- or β-glycosides. DFT calculations have been employed to investigate the structure and stability of key intermediates, such as glycosyl cations or covalent glycosyl-enzyme intermediates, that may form during a reaction. The calculated energies and geometries of these species offer profound insights into the reaction mechanism that are often difficult to obtain through experimental means alone.
Molecular dynamics (MD) simulations complement these quantum mechanical studies by providing a dynamic view of this compound and its interactions in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal important information about conformational flexibility, solvent effects, and the thermodynamics of binding to catalysts or enzymes. For example, MD simulations can illustrate how the acetyl protecting groups and the anomeric chlorine atom influence the solvation shell around the glucose ring, which in turn affects its reactivity.
A key area of investigation has been the interplay between the conformation of the pyranose ring and the reactivity of the anomeric center. MD simulations can track the puckering of the glucose ring, which can fluctuate between different chair and boat conformations, and correlate these conformational changes with the accessibility of the anomeric carbon to nucleophilic attack.
| Computational Method | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Elucidation of glycosylation reaction mechanisms. | Characterization of transition state structures and energies, understanding stereoselectivity. |
| Molecular Dynamics (MD) | Simulation of molecular motion in solution. | Analysis of conformational dynamics, solvent effects, and interactions with other molecules. |
| Hybrid QM/MM Methods | Study of enzymatic reactions involving this compound. | Detailed view of the active site chemistry, including the role of specific amino acid residues. |
Molecular Modeling of Reactivity and Selectivity in Glycosylation
Molecular modeling techniques are crucial for understanding and predicting the reactivity and selectivity of glycosylation reactions with this compound. These models can range from simple steric models to more sophisticated electronic structure calculations, all aimed at rationalizing why a particular stereoisomer is formed preferentially.
Furthermore, molecular modeling is used to design and optimize glycosylation reactions. By modeling the interaction of this compound with different promoters and catalysts, it is possible to predict which conditions will lead to the desired product with high yield and selectivity. For example, models can predict how the size and shape of a catalyst's active site will accommodate the glycosyl donor and influence the direction of nucleophilic attack.
| Modeling Aspect | Influence on Glycosylation | Modeling Approach |
| Neighboring Group Participation | The acetyl group at C2 can form a dioxolanium ion, influencing stereoselectivity. | Quantum chemical calculations to determine the stability and reactivity of the intermediate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states. | Continuum solvent models or explicit solvent molecules in MD simulations. |
| Catalyst/Promoter Interactions | The catalyst can activate the anomeric center and control the stereochemical outcome. | Docking studies and QM/MM calculations to model the catalyst-substrate complex. |
Prediction of Anomeric Preferences and Conformational Analysis
The anomeric effect is a fundamental stereoelectronic principle that governs the conformational preferences of carbohydrates, including this compound. numberanalytics.comscripps.eduwikipedia.org This effect describes the tendency for an electronegative substituent at the anomeric carbon (in this case, chlorine) to occupy an axial position, despite the potential for steric hindrance. wikipedia.org Theoretical calculations are essential for quantifying the magnitude of the anomeric effect and understanding its origins, which are attributed to a stabilizing hyperconjugative interaction between the lone pairs of the ring oxygen and the antibonding orbital of the anomeric C-Cl bond. numberanalytics.com
Computational studies have shown that the preferred conformation of this compound is a balance between steric effects, which would favor equatorial positions for bulky substituents, and the anomeric effect, which favors an axial anomeric chlorine. The acetyl groups themselves introduce additional conformational complexity due to rotation around the C-O bonds.
The predicted conformational preferences from theoretical calculations can be correlated with experimental data, such as NMR coupling constants, to validate the computational models. A thorough understanding of the conformational landscape of this compound is critical for interpreting its reactivity in various chemical transformations.
| Conformational Feature | Theoretical Prediction | Governing Factor |
| Anomeric Chlorine Position | A significant population of the axial conformer is predicted. | Anomeric effect. numberanalytics.comscripps.eduwikipedia.org |
| Pyranose Ring Pucker | The ⁴C₁ chair conformation is generally the most stable. | Inherent stability of the chair conformation for glucose. |
| Acetyl Group Orientations | Specific staggered conformations are preferred to minimize steric clashes. | Steric hindrance and electrostatic interactions. |
Historical Development of Acetochloro Beta D Glucose Chemistry
Early Discoveries and Pioneering Synthetic Efforts in Glycosyl Halide Chemistry
The late 19th and early 20th centuries marked the dawn of chemical glycosylation, with glycosyl halides emerging as key players. nih.gov The first chemical glycosylation was reported by Arthur Michael in 1879, utilizing a glycosyl chloride known as acetochlorhydrose. nih.gov This pioneering work involved the reaction of the glycosyl chloride with an alkoxide to produce a glycoside. nih.gov
A major breakthrough came in 1901 when Wilhelm Koenigs and his student Edward Knorr introduced a method for glycosylation using acetobromoglucose in the presence of silver carbonate. wikipedia.orgnumberanalytics.com This reaction, now famously known as the Koenigs-Knorr reaction, became a cornerstone of carbohydrate chemistry. numberanalytics.comnumberanalytics.com It provided a more controllable and predictable method for forming glycosidic linkages compared to earlier approaches. nih.gov Shortly after Koenigs and Knorr's report, Emil Fischer and Armstrong reported similar findings. wikipedia.org
The synthesis of glycosyl halides themselves was a critical area of early research. The initial methods involved treating free sugars with acetyl chloride to produce glycosyl chlorides. nih.gov Koenigs and Knorr extended this concept by using neat acetyl bromide to synthesize acetobromoglucose, which could be isolated in good yield. nih.gov While glycosyl bromides, due to their higher reactivity and ease of synthesis, initially overshadowed glycosyl chlorides, both have remained crucial tools in the synthetic chemist's arsenal. nih.gov Glycosyl iodides were also introduced around the same time but were often considered too reactive for widespread use, a perception that has evolved over time. wikipedia.org
| Scientist(s) | Contribution | Year |
|---|---|---|
| Arthur Michael | First reported chemical glycosylation using acetochlorhydrose. nih.gov | 1879 |
| Wilhelm Koenigs & Edward Knorr | Developed the Koenigs-Knorr reaction using acetobromoglucose and a silver salt promoter. wikipedia.orgnumberanalytics.com | 1901 |
| Emil Fischer & Armstrong | Independently reported findings similar to the Koenigs-Knorr reaction. wikipedia.org | 1901 |
Evolution of Reaction Conditions and Methodologies in Carbohydrate Synthesis
The initial Koenigs-Knorr reaction, while groundbreaking, was not without its limitations. The use of insoluble silver salts like silver oxide and silver carbonate often led to slow reactions and modest yields, sometimes requiring a large excess of reagents. nih.govnih.gov This spurred extensive research into improving reaction conditions and developing new methodologies.
A significant area of advancement has been the exploration of different promoters to activate the glycosyl halide. Over the years, a variety of heavy metal salts, including those of mercury, have been employed to enhance reaction rates and selectivity. numberanalytics.comnumberanalytics.com The use of mercury salts in this context is often referred to as the Helferich method. wikipedia.org More soluble silver salts, such as silver triflate, were also introduced to improve the efficiency of glycoside synthesis. nih.govwikipedia.org
The choice of solvent and temperature also proved to be critical factors in controlling the stereochemical outcome of the glycosylation. numberanalytics.comnumberanalytics.com Polar solvents can increase the reaction rate, but sometimes at the expense of stereoselectivity. numberanalytics.com Lower temperatures, on the other hand, often favor higher stereoselectivity. numberanalytics.com
A key mechanistic aspect that influences the stereochemistry of the Koenigs-Knorr reaction is "neighboring group participation." When a participating group, such as an acetyl group, is present at the C2 position of the glycosyl donor, it can form a cyclic intermediate. This intermediate shields one face of the molecule, leading to the formation of a 1,2-trans glycosidic bond with high stereoselectivity. wikipedia.orglibretexts.org
In more recent times, further refinements to the Koenigs-Knorr reaction have been developed. For instance, the addition of catalytic amounts of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to the traditional silver(I) oxide-promoted glycosylation has been shown to dramatically accelerate the reaction and improve yields under mild, practically neutral conditions. nih.gov The development of one-pot procedures for the synthesis of glycosyl chlorides from thioglycosides has also streamlined the process of preparing these important glycosyl donors. dntb.gov.ua
| Promoter Type | Examples | Impact |
|---|---|---|
| Insoluble Silver Salts | Silver(I) oxide, Silver(I) carbonate nih.govnumberanalytics.com | Original promoters, often resulted in slow reactions and moderate yields. nih.govnih.gov |
| Mercury Salts | Mercuric bromide/mercuric oxide, mercuric cyanide wikipedia.org | Used to enhance reaction rates and selectivity (Helferich method). wikipedia.org |
| Soluble Silver Salts | Silver triflate wikipedia.org | Introduced to improve the efficiency of glycoside synthesis. nih.gov |
| Lewis Acid Co-catalysts | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) nih.gov | Dramatically accelerates the reaction and improves yields under mild conditions. nih.gov |
Impact on the Field of Synthetic Carbohydrate Chemistry and Glycoscience
The development of reliable glycosylation methods, with acetochloro-beta-D-glucose and other glycosyl halides at their core, has had a profound impact on the fields of synthetic carbohydrate chemistry and glycoscience. nih.govacs.org These methods have enabled the synthesis of complex oligosaccharides and glycoconjugates, which are molecules where carbohydrates are linked to other biomolecules like proteins and lipids. numberanalytics.comwikipedia.org
The ability to synthesize these complex carbohydrates is crucial for several reasons. It allows scientists to study the intricate roles that carbohydrates play in a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction. numberanalytics.comnih.gov Synthetic glycans and glycoconjugates serve as invaluable tools for biochemical and pharmaceutical research, for example, as components of vaccines or as probes to investigate carbohydrate-protein interactions. numberanalytics.com
The stereoselective synthesis of glycosidic bonds remains a significant challenge in organic chemistry. nih.gov The ongoing refinement of methods like the Koenigs-Knorr reaction and the development of new strategies continue to push the boundaries of what is possible in carbohydrate synthesis. numberanalytics.com The foundational work on glycosyl halides, including this compound, laid the groundwork for the evolution of a diverse range of other glycosyl donors, such as thioglycosides and glycosyl trichloroacetimidates, further expanding the synthetic chemist's toolkit. youtube.commdpi.com
In essence, the historical journey of this compound chemistry is a testament to the ingenuity and perseverance of chemists in mastering the art of glycosidic bond formation. This mastery has been instrumental in advancing our understanding of the complex world of carbohydrates and their vital functions in biology. consensus.app
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Acetochloro-beta-D-glucose in laboratory settings?
- Methodological Answer : Synthesis typically involves the acetylation and chlorination of β-D-glucose under anhydrous conditions. Key steps include:
- Protecting hydroxyl groups using acetic anhydride in pyridine .
- Selective chlorination at the anomeric position using HCl gas or thionyl chloride.
- Characterization via H NMR (to confirm β-configuration via coupling constants) and mass spectrometry (to verify molecular weight) .
Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity; retention time and peak symmetry indicate impurities .
- TLC : Compare Rf values against a known standard using silica gel plates and ethyl acetate/hexane (1:1) as the solvent system .
- Elemental Analysis : Confirm elemental composition (C, H, Cl) to validate stoichiometric ratios .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at −20°C in airtight, moisture-free containers under inert gas (e.g., argon). Degradation occurs via hydrolysis of the acetyl or chloro groups, detectable via IR spectroscopy (loss of C=O and C-Cl peaks) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in glycosylation reactions?
- Methodological Answer : The chloro group at the anomeric position acts as a leaving group, facilitating nucleophilic substitution. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates .
- Stereoelectronic Control : β-configuration directs nucleophilic attack from the axial position, favoring β-glycoside formation. Validate via C NMR and X-ray crystallography .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Meta-Analysis : Compare studies using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design consistency .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (pH, temperature) to isolate compound-specific effects .
- Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
Q. What advanced computational methods predict the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme binding using force fields (e.g., CHARMM) and validate with experimental Km/Ki values .
- Docking Studies : Use AutoDock Vina to identify binding poses; cross-reference with crystallographic data from the PDB .
Experimental Design & Data Analysis
Q. What controls are essential when studying the metabolic fate of this compound in vitro?
- Methodological Answer :
- Negative Controls : Use non-enzymatic buffers to rule out spontaneous degradation.
- Isotopic Labeling : Track C-labeled glucose moieties via scintillation counting to distinguish metabolic pathways .
- Positive Controls : Compare with structurally similar analogs (e.g., Acetochloro-α-D-glucose) to assess stereospecificity .
Q. How should researchers address variability in synthetic yields across different batches of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
